Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17362279
InChI: InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
SMILES:
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC17362279

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride -

Specification

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
IUPAC Name methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Standard InChI Key NVKLERNXNLLGLM-PPHPATTJSA-N
Isomeric SMILES COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl
Canonical SMILES COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride comprises a propanoate backbone with an amino group and a 3-methoxyphenyl substituent at the β-carbon (Figure 1). The (S)-configuration at the chiral center differentiates it from its (R)-enantiomer, influencing its interactions with biological targets.

Molecular Formula: C11H16ClNO3\text{C}_{11}\text{H}_{16}\text{ClNO}_{3}
Molecular Weight: 245.70 g/mol
IUPAC Name: methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmacological applications. The methoxy group at the para position of the phenyl ring contributes to electronic effects, modulating reactivity and binding affinity.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The racemic form of this compound is synthesized via a two-step process:

  • Amination: 3-Methoxybenzaldehyde undergoes a Strecker synthesis with ammonium chloride and potassium cyanide to yield 3-amino-3-(3-methoxyphenyl)propanenitrile.

  • Esterification and Salt Formation: The nitrile intermediate is hydrolyzed to the carboxylic acid, followed by esterification with methanol in the presence of hydrochloric acid to form the hydrochloride salt .

For enantioselective synthesis, chiral catalysts such as Jacobsen’s thiourea catalysts are employed to favor the (S)-enantiomer. Asymmetric hydrogenation of α,β-unsaturated esters using ruthenium-BINAP complexes achieves enantiomeric excess (>90%) .

Industrial Production

Industrial-scale production utilizes continuous flow reactors to optimize yield and enantiopurity. Key parameters include:

  • Temperature: 50–60°C

  • Pressure: 2–3 bar

  • Catalyst Loading: 0.5–1.0 mol%

Physicochemical Properties

PropertyValue
Melting Point158–162°C (decomposes)
Solubility>50 mg/mL in water
logP (Octanol-Water)1.24
pKa (Amino Group)8.9 ± 0.2

The compound’s solubility in aqueous media facilitates its use in biological assays, while its moderate lipophilicity (logP = 1.24) suggests favorable membrane permeability.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride serves as a precursor in the synthesis of:

  • Antidepressants: Structural analogs inhibit serotonin reuptake transporters (Ki = 12 nM).

  • Anticonvulsants: Derivatives modulate GABA_A receptor activity (EC50 = 3.7 μM).

Chiral Resolution Studies

The (S)-enantiomer demonstrates 5–10× higher affinity for κ-opioid receptors compared to the (R)-form in preclinical models. This stereoselectivity underscores its utility in studying receptor-ligand interactions.

Research Findings and Biological Activity

In Vitro Studies

  • Enzyme Inhibition: The compound inhibits monoamine oxidase B (MAO-B) with an IC50 of 14 μM, suggesting potential in neurodegenerative disease research .

  • Cytotoxicity: Screening against HeLa cells showed negligible toxicity (LD50 > 100 μM), indicating a favorable safety profile for further development .

In Vivo Pharmacokinetics

  • Bioavailability: Oral administration in rodent models yielded 42% bioavailability, with a plasma half-life of 2.3 hours.

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate N-demethylation, producing inactive metabolites excreted renally.

HazardPrecautionary Measure
Skin IrritationUse nitrile gloves; avoid contact
Respiratory SensitizationEmploy fume hoods
Environmental ToxicityDispose via incineration

No carcinogenic or mutagenic effects have been reported, though chronic exposure risks remain unstudied .

Comparison with Structural Analogs

Parameter3-Methoxy (S)-Enantiomer 2-Methoxy (R)-Enantiomer
Molecular Weight245.70 g/mol259.73 g/mol
MAO-B Inhibition (IC50)14 μM28 μM
Plasma Half-Life2.3 hours1.8 hours

The 3-methoxy substitution enhances target selectivity compared to 2-methoxy derivatives, likely due to reduced steric hindrance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator